N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide
Overview
Description
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide: is an organic compound with the molecular formula C₈H₁₅NO₂ It is a derivative of acetamide, where the acetamide group is attached to a cyclohexane ring substituted with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which is subjected to a reduction reaction to form (1S,2S)-2-hydroxycyclohexanone.
Acetylation: The hydroxyl group of (1S,2S)-2-hydroxycyclohexanone is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of N-[(1S,2S)-2-oxocyclohexyl]acetamide or N-[(1S,2S)-2-carboxycyclohexyl]acetamide.
Reduction: Formation of N-[(1S,2S)-2-hydroxycyclohexyl]ethylamine.
Substitution: Formation of N-[(1S,2S)-2-chlorocyclohexyl]acetamide or other substituted derivatives.
Scientific Research Applications
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-substrate interactions due to its structural similarity to natural substrates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,2R)-2-Hydroxycyclohexyl]acetamide: A stereoisomer with different spatial arrangement of atoms.
N-[(1S,2S)-2-Hydroxycyclopentyl]acetamide: A similar compound with a cyclopentane ring instead of a cyclohexane ring.
N-[(1S,2S)-2-Hydroxycyclohexyl]propionamide: A derivative with a propionamide group instead of an acetamide group.
Uniqueness
N-[(1S,2S)-2-Hydroxycyclohexyl]acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(1S,2S)-2-hydroxycyclohexyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h7-8,11H,2-5H2,1H3,(H,9,10)/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYRMQIIFNGRR-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.